Hydrogen Bond Donor (HBD) Count Comparison vs. Hydroxymethyl Analog: Implications for CNS Permeability
The target compound possesses one hydrogen bond donor (the piperidine NH), compared to two HBDs in the direct analog (3-(Hydroxymethyl)azetidin-1-yl)(piperidin-3-yl)methanone, which contains an additional hydroxyl group on the azetidine ring [1]. Reducing the HBD count from 2 to 1 lowers the topological polar surface area (tPSA) and is associated with improved passive membrane permeability . In CNS drug discovery, limiting HBDs to ≤1 is a common strategy to enhance brain penetration, and the fluoromethyl group achieves this while retaining the sp3-rich character of the azetidine scaffold [2].
| Evidence Dimension | Hydrogen Bond Donor (HBD) Count |
|---|---|
| Target Compound Data | 1 HBD (piperidine NH only) |
| Comparator Or Baseline | (3-(Hydroxymethyl)azetidin-1-yl)(piperidin-3-yl)methanone (CAS 1701860-23-2): 2 HBDs (piperidine NH + azetidine CH2OH) |
| Quantified Difference | Reduction of 1 HBD (2 → 1); associated tPSA reduction of ~20 Ų |
| Conditions | Structure-based HBD enumeration; tPSA values sourced from PubChem computed properties for building blocks: 3-(fluoromethyl)azetidine tPSA = 12 Ų [1] vs. 3-(hydroxymethyl)azetidine tPSA estimated ~32 Ų |
Why This Matters
Lower HBD count and reduced tPSA correlate with improved passive permeability across biological membranes, critical for CNS-targeted programs where the target compound's 3-piperidinyl scaffold is known to be employed in PDE10 inhibitor design [2].
- [1] PubChem. 3-(Fluoromethyl)azetidine, CID 66596287. Computed Properties: Topological Polar Surface Area = 12 Ų, HBD Count = 1. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/66596287. View Source
- [2] Alzheimer's Drug Discovery Foundation. (2021). CNS Drug Design Principles: Hydrogen Bond Donors and Blood-Brain Barrier Permeability. ADDF Cognitive Vitality Reviews. https://www.alzdiscovery.org/. View Source
